N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Overview
Description
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzoxazines and oxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with an aldehyde or ketone under acidic or basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile under acidic or basic conditions.
Coupling Reactions: The benzoxazine and oxazole rings can be coupled through various methods, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry and catalysis.
Biology
In biology, the compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. It can be used in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers, coatings, and adhesives. It can also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The molecular targets and pathways involved can include kinases, transcription factors, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: Compounds with similar benzoxazine rings, such as 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Oxazoles: Compounds with similar oxazole rings, such as 2,5-dimethyl-1,2-oxazole derivatives.
Uniqueness
The uniqueness of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of benzoxazine and oxazole rings, which may confer unique biological activities and chemical properties. This makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-2-27-20-12-18(9-10-21(20)30-14-23(27)28)25-24(29)19-13-22(31-26-19)17-8-7-15-5-3-4-6-16(15)11-17/h7-13H,2-6,14H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQFTOUXXCUUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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